molecular formula C9H18ClNO B2636919 2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride CAS No. 2306270-77-7

2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B2636919
CAS No.: 2306270-77-7
M. Wt: 191.7
InChI Key: MDJGJHDWTSAHQP-UHFFFAOYSA-N
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Description

2-Methoxy-7-azaspiro[3.5]nonane hydrochloride (CAS: 2306270-77-7) is a bicyclic amine derivative featuring a spirocyclic scaffold with a methoxy substituent at the 2-position and a nitrogen atom in the 7-membered ring. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 207.70 g/mol. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) ligands and sigma receptor modulators .

Properties

IUPAC Name

2-methoxy-7-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-11-8-6-9(7-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJGJHDWTSAHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclohexanone with an amine to form the spiro structure. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Pharmaceutical Research

The compound has been investigated for its potential therapeutic properties, particularly as a candidate for drug development aimed at treating central nervous system disorders.

  • Biological Activities :
    • Anxiolytic Effects : Early studies suggest that it may exhibit anxiolytic properties, potentially useful in treating anxiety disorders.
    • Analgesic Properties : The compound has shown promise as an analgesic agent, warranting further investigation into its mechanisms of action and efficacy in pain management.

Biochemical Studies

2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride is being explored for its interactions with various biological targets:

  • Receptor Binding Studies : Preliminary research indicates binding affinity to serotonin and dopamine receptors, suggesting implications for mood regulation and behavioral modulation .
  • Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Study 1: GPR119 Agonists

A study focused on the design and synthesis of novel GPR119 agonists derived from azaspiro compounds demonstrated that modifications to the azaspiro structure can enhance biological activity. Specifically, one compound showed a favorable pharmacokinetic profile and glucose-lowering effects in diabetic models, highlighting the therapeutic potential of spirocyclic compounds in metabolic diseases .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound revealed its potential to modulate neurotransmitter systems, which could be beneficial in developing treatments for neurodegenerative diseases and mental health disorders .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
This compoundAnxiolytic, analgesic
GPR119 Agonists (e.g., Compound 54g)Glucose-lowering effects
Benzyl 2-oxo-7-azaspiro[3.5]nonanePotential anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of 2-methoxy-7-azaspiro[3.5]nonane hydrochloride and related spirocyclic compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
2-Methoxy-7-azaspiro[3.5]nonane hydrochloride 2306270-77-7 C₉H₁₈ClNO 207.70 Methoxy at C2, nitrogen in 7-membered ring CNS ligands, sigma receptor research
7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride 2304951-87-7 C₉H₁₄ClN₂ 186.68 Carbonitrile at C2 Intermediate in organic synthesis
7-Oxa-2-azaspiro[3.5]nonane hydrochloride 1417633-09-0 C₇H₁₄ClNO 163.65 Oxygen in 7-membered ring (oxa) Noted for industrial-scale availability
7-Azaspiro[3.5]nonan-2-ol hydrochloride 587869-08-7 C₈H₁₆ClNO 177.67 Hydroxyl at C2 Potential for polar functionalization
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1610028-42-6 C₈H₁₆Cl₂N₂ 225.14 Two nitrogen atoms (diazaspiro) Sigma receptor ligands with high affinity
Key Observations:

The carbonitrile substituent in 7-azaspiro[3.5]nonane-2-carbonitrile hydrochloride introduces electron-withdrawing properties, altering reactivity in synthetic pathways .

Heteroatom Variations: Replacing nitrogen with oxygen (e.g., 7-oxa-2-azaspiro[3.5]nonane hydrochloride) reduces basicity and may affect receptor binding selectivity . Diazaspiro derivatives (e.g., 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride) exhibit dual nitrogen sites, enabling interactions with multiple receptor subtypes .

Sigma Receptor Ligand Activity
  • 2,7-Diazaspiro[3.5]nonane Derivatives: Compounds like 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride demonstrate high affinity for sigma-1 (σ₁) receptors, with functional selectivity influenced by substituents. For instance, methyl groups at C2 enhance intrinsic activity compared to bulkier groups .
  • The methoxy group may confer metabolic stability compared to hydroxylated analogs .

Stability and Handling

  • 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride requires storage at 2–8°C under inert conditions to prevent degradation, similar to other spirocyclic amines .
  • Diazaspiro derivatives (e.g., 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride) are hygroscopic and typically handled under anhydrous conditions .

Biological Activity

2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which integrates a nitrogen atom into a bicyclic framework. Its molecular formula is C9H12ClNO\text{C}_9\text{H}_{12}\text{Cl}\text{N}\text{O}, and it is typically encountered as an off-white solid with a purity of approximately 97% . The compound is soluble in water, which enhances its potential applications in medicinal chemistry and other fields.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Central Nervous System Effects : Studies suggest potential anxiolytic and analgesic properties, indicating its possible application as a therapeutic agent for anxiety and pain relief .
  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for understanding its pharmacological effects and therapeutic potential.

The precise mechanism of action remains to be fully elucidated; however, it is believed that the compound's unique structure allows it to serve as a ligand in binding studies or probes in biochemical assays. This facilitates research into small molecule interactions with biological macromolecules, which is essential for drug discovery and development.

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals significant differences in reactivity and biological activity due to structural variations:

Compound NameStructural FeaturesUnique Aspects
This compound Methoxy group at the 2-positionDifferent position of methoxy influences reactivity
7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride Methoxy group at the 7-positionAlters steric hindrance and biological activity
2-Azaspiro[3.5]nonane;hydrochloride No methoxy groupServes as a baseline for comparison without substitution

The presence of the methoxy group at the 2-position significantly influences the compound's chemical reactivity and biological activity compared to its analogs.

Therapeutic Potential

  • Anxiolytic Activity : A study evaluating the anxiolytic effects showed that this compound exhibited significant reductions in anxiety-related behaviors in animal models, suggesting its potential as an anxiolytic agent.
  • Analgesic Properties : In pain models, the compound demonstrated analgesic effects comparable to established analgesics, warranting further investigation into its mechanisms and potential therapeutic applications .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps, including:

  • Reduction of nitrobenzenes using iron powder.
  • Cyclization reactions yielding various derivatives.
    These methods highlight the compound's versatility in synthetic organic chemistry and its applicability in medicinal chemistry research .

Q & A

Q. How can researchers optimize the synthesis of 2-methoxy-7-azaspiro[3.5]nonane hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on:

  • Reagent selection : Use chiral building blocks (e.g., 2-Oxa-7-azaspiro[4.4]nonane derivatives) to control stereochemistry .
  • Temperature control : Maintain low temperatures during cyclization to prevent racemization .
  • Purification : Employ gradient elution in HPLC with a polar stationary phase to resolve spirocyclic byproducts .
  • Catalysts : Test palladium or nickel catalysts for spiroannulation efficiency .

Q. What analytical techniques are critical for characterizing 2-methoxy-7-azaspiro[3.5]nonane hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic structure and methoxy group placement. Compare with diazaspiro[3.5]nonane derivatives in literature .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C9_9H16_{16}ClNO2_2, theoretical 213.09 g/mol) with ±5 ppm accuracy .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal data from analogs like tert-butyl 2,7-diazaspiro[3.5]nonane carboxylate .

Advanced Research Questions

Q. How can structural modifications to the 7-azaspiro[3.5]nonane scaffold enhance its pharmacological activity as a sigma receptor ligand?

Methodological Answer:

  • Functional group substitution : Replace the methoxy group with bulkier substituents (e.g., isopropyl) to test steric effects on receptor binding .
  • Scaffold hybridization : Fuse the spirocycle with diazabicyclo[4.3.0]nonane moieties to modulate intrinsic activity in sigma receptor assays .
  • Computational docking : Use molecular dynamics simulations to predict interactions with Sigma-1 receptor pockets (e.g., Glide SP scoring in Schrödinger) .

Q. How should researchers resolve contradictions in biological assay data for spirocyclic compounds?

Methodological Answer:

  • Assay validation : Replicate functional assays (e.g., cAMP accumulation for TGR5) under standardized conditions to rule out batch variability .
  • Off-target profiling : Screen against related receptors (e.g., opioid or dopamine receptors) to identify cross-reactivity .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 2-Oxa-7-azaspiro[4.5]decane hydrochloride) to isolate scaffold-specific effects .

Q. What computational strategies are effective for predicting the metabolic stability of 2-methoxy-7-azaspiro[3.5]nonane derivatives?

Methodological Answer:

  • In silico metabolism : Use ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., methoxy demethylation) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-O bonds to prioritize stable analogs .
  • CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to predict clearance rates .

Guidelines for Experimental Design

  • Theoretical framework : Link studies to sigma receptor theory or spirocyclic compound design principles .
  • Negative controls : Include non-spirocyclic amines (e.g., N-methyl(tetrahydrofuran-3-yl)methanamine) to isolate scaffold effects .
  • Safety protocols : Follow MedChemExpress guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .

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